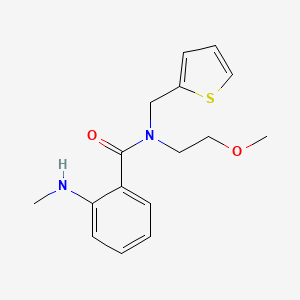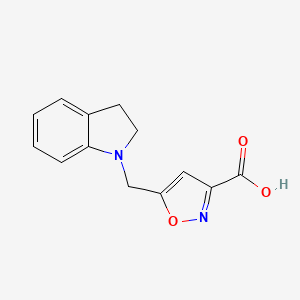![molecular formula C13H12N4S B7588027 N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine, also known as MTEQ, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. MTEQ is a quinoxaline derivative that has been shown to exhibit antitumor and antiviral activities.
Mécanisme D'action
The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine is not fully understood. However, it has been suggested that N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine may also inhibit viral replication by targeting viral enzymes.
Biochemical and Physiological Effects:
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been shown to have a half-life of approximately 1 hour and is rapidly eliminated from the body. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been shown to have a good bioavailability and can cross the blood-brain barrier.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has also been shown to have good bioavailability and can cross the blood-brain barrier. However, N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has some limitations. It has a short half-life and is rapidly eliminated from the body. This may limit its efficacy in vivo.
Orientations Futures
There are several future directions for N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine research. One direction is to further investigate the mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine. This may lead to the development of more effective N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine derivatives. Another direction is to investigate the potential of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the development of new drug delivery systems may increase the efficacy of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine in vivo.
Méthodes De Synthèse
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine can be synthesized using a reaction between 2-chloro-N-(2-methyl-1,3-thiazol-5-yl)acetamide and 2-aminophenylquinoxaline in the presence of a base. The reaction yields N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine as a white solid with a melting point of 225-227°C.
Applications De Recherche Scientifique
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has also been shown to have antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-9-14-6-10(18-9)7-16-13-8-15-11-4-2-3-5-12(11)17-13/h2-6,8H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZAFTSWIADLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)

![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)



![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)


![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)